Benzyl but-3-yn-2-ylcarbamate

Catalog No.
S3389359
CAS No.
1393576-61-8
M.F
C12H13NO2
M. Wt
203.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl but-3-yn-2-ylcarbamate

CAS Number

1393576-61-8

Product Name

Benzyl but-3-yn-2-ylcarbamate

IUPAC Name

benzyl N-but-3-yn-2-ylcarbamate

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C12H13NO2/c1-3-10(2)13-12(14)15-9-11-7-5-4-6-8-11/h1,4-8,10H,9H2,2H3,(H,13,14)

InChI Key

PKTVPNRRPSWWMS-UHFFFAOYSA-N

SMILES

CC(C#C)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C#C)NC(=O)OCC1=CC=CC=C1

Benzyl but-3-yn-2-ylcarbamate is a synthetic building block featuring a terminal alkyne and a chiral secondary amine protected by a benzyloxycarbonyl (Cbz or Z) group. This structure is primarily procured for introducing a specific chiral propargylamine-equivalent moiety into more complex molecules. The key attributes for procurement decisions are the stability of the Cbz group under conditions that cleave other common protecting groups and its specific removal method via catalytic hydrogenation, which is orthogonal to many standard synthetic transformations. [REFS-1, REFS-2]

Research Fit

1
Cbz-protected branched propargylamine for orthogonal deprotection workflows
2
Racemic form for cost-effective early-stage route scouting and SAR
3
Branched alkyne enables steric tuning in cycloadditions and heterocycle synthesis

Substituting Benzyl but-3-yn-2-ylcarbamate with its N-Boc or N-Fmoc protected analogs is often non-viable due to incompatible deprotection requirements in multi-step synthesis. The Cbz group is stable to acidic conditions that cleave N-Boc groups and basic conditions that cleave N-Fmoc groups. [REFS-1, REFS-2] This chemical orthogonality is not a minor detail; it is a primary strategic consideration. Choosing the wrong protecting group can lead to premature deprotection, forcing a complete redesign of the synthetic route and invalidating the use of common acid-labile (e.g., tert-butyl esters) or base-labile functional groups elsewhere in the molecule.

Substitution Risk

Cbz vs Boc lability
Cbz and Boc cleavage conditions are orthogonal; a switch would require re‑optimization of the deprotection sequence.
Steric environment mismatch
The branched propargylic methyl group alters cyclization rates and regioselectivity relative to linear propargyl analogs.
Racemate vs enantiomer cost
The single (R)-enantiomer is >5× more expensive; direct substitution for the racemate requires chiral separation or asymmetric synthesis.

Enables Sequential Synthesis with Acid-Labile Groups Due to High Acid Stability

The benzyloxycarbonyl (Cbz) group is stable to acidic conditions commonly used to remove tert-butoxycarbonyl (Boc) groups, such as neat trifluoroacetic acid (TFA) or HCl in organic solvents. [REFS-1, REFS-2] This allows for the selective deprotection of a Boc-protected amine or hydrolysis of a tert-butyl ester elsewhere in a molecule while the Cbz-protected alkyne moiety remains fully intact, a critical requirement for convergent synthetic strategies.

Evidence DimensionStability to Acidic Deprotection Reagents
Target Compound DataStable to standard Boc deprotection conditions (e.g., TFA, HCl in dioxane)
Comparator Or BaselineN-Boc analog: Readily cleaved under the same conditions.
Quantified DifferenceQualitatively orthogonal; allows for selective deprotection.
ConditionsStandard laboratory conditions for Boc-group removal.

This stability is the primary reason to procure this compound for any multi-step synthesis that also involves Boc-protected intermediates.

Thermal stability
Cross-study comparable
~148 °C higher bp vs Boc analog
Supports high-temperature reaction use without evaporative loss
Predicted bp 331 °C; Boc analog bp 183 °C

Orthogonal Deprotection via Catalytic Hydrogenolysis Under Neutral Conditions

The Cbz group is efficiently removed under neutral conditions via catalytic hydrogenation (e.g., H₂, Pd/C) or transfer hydrogenolysis. [REFS-1, REFS-2] This deprotection method is orthogonal to both acid-labile (Boc, t-Bu esters) and base-labile (Fmoc, acetate esters) groups. This allows the amine to be unmasked at a late stage in a synthesis without damaging sensitive functionalities that would be destroyed by harsh acidic or basic conditions.

Evidence DimensionPrimary Deprotection Method
Target Compound DataCatalytic Hydrogenolysis (e.g., H₂, Pd/C, MeOH, rt, 1 atm)
Comparator Or BaselineN-Boc analog: Strong acid (TFA, HCl). N-Fmoc analog: Base (e.g., 20% piperidine in DMF).
Quantified DifferenceFundamentally different reaction class (reductive vs. acidolysis vs. E1cB elimination).
ConditionsStandard catalytic hydrogenation setup.

Procurement of this compound is justified when the final product or intermediates are sensitive to acids or bases, making hydrogenolysis the only viable deprotection pathway.

Deprotection orthogonality
Class-level inference
Cbz stable to TFA Boc cleaved by TFA
Enables sequential deprotection in presence of acid-sensitive groups
Hydrogenolysis vs acidolysis context

Superior Stability in Basic/Nucleophilic Environments Compared to Fmoc Analogs

The Cbz group demonstrates high stability towards basic conditions, including amines like piperidine, which are specifically used to deprotect the (9H-fluoren-9-yl)methoxycarbonyl (Fmoc) group. [1] This allows for synthetic steps such as ester saponification with aqueous base or reactions involving nucleophilic amines to be performed without risk of unintended deprotection of the alkyne building block.

Evidence DimensionStability to Basic Deprotection Reagents
Target Compound DataStable to standard Fmoc deprotection conditions (e.g., 20-50% piperidine in DMF)
Comparator Or BaselineN-Fmoc analog: Rapidly cleaved under the same conditions via an E1cB mechanism.
Quantified DifferenceQualitatively orthogonal; enables selective deprotection in presence of Fmoc.
ConditionsStandard laboratory conditions for Fmoc-group removal.

This compound is the correct choice over an Fmoc-analog for syntheses involving base-labile substrates or requiring basic reaction steps prior to final deprotection.

Steric influence
Cross-study comparable
Branched propargyl linear propargyl
Methyl branch may alter cyclization yield and regioselectivity
Observed in halogen-mediated 6-endo-dig cyclizations
Procurement cost
Direct head-to-head
~5–16× less expensive (R)-enantiomer
Cost-effective for early-stage route scouting
97% purity racemate vs single enantiomer pricing
ACC2 inhibition (analog)
Scaffold-class inference
IC₅₀ 1,510 nM 20‑fold over ACC1
Scaffold supports selective ACC2 tool compound development
Close analog data; direct IC₅₀ for target not reported
Physical form
Cross-study comparable
Density 1.10 g/cm³ mp 98–102 °C
Crystalline solid facilitates purification and handling
Higher density vs typical Boc analogs

Complex Molecule Synthesis Involving Acid-Sensitive Groups

This compound is the indicated choice for synthetic routes that require the installation of the chiral alkyne early on, followed by transformations on other parts of the molecule that are protected with acid-labile groups like Boc or tert-butyl esters. The Cbz group's stability ensures it survives acidic deprotection steps targeted elsewhere. [1]

Late-Stage Functionalization of Base-Sensitive Scaffolds

Ideal for use in synthetic sequences where the core molecular structure contains base-labile functionality (e.g., esters, Fmoc groups). The Cbz-protected alkyne can be carried through multiple steps, including those under basic conditions, before a final, non-basic hydrogenolysis step reveals the amine for further coupling. [2]

Preparation of Chiral Ligands and Peptidomimetics via Orthogonal Strategies

In syntheses requiring multiple, distinct amine protection schemes (e.g., Boc, Fmoc, and Cbz on the same molecule), this compound serves as the Cbz-protected component. Its unique, reductive deprotection allows it to be removed selectively without affecting the other two, enabling precise, ordered construction of complex architectures. [3]

Application Fit

Application
Selection Property
Validation Focus
ACC2 inhibitor SAR studies
Racemic Cbz-propargylamine scaffold
ACC2 vs ACC1 selectivity screening
Cyclization process scale-up
High thermal stability & crystalline form
Boiling point and melting point under process conditions
Orthogonal deprotection strategies
Cbz group stable to mild acid
Hydrogenolysis selectivity in presence of Boc groups
Chiral synthesis route scouting
Cost-effective racemate
Enantioselective condition screening before investing in chiral building block

XLogP3

2

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